1-[Di(prop-2-en-1-yl)phosphoryl]piperidine
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Overview
Description
1-[Di(prop-2-en-1-yl)phosphoryl]piperidine is a chemical compound that features a piperidine ring substituted with a di(prop-2-en-1-yl)phosphoryl group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, including their use as building blocks for drug synthesis .
Preparation Methods
The synthesis of 1-[Di(prop-2-en-1-yl)phosphoryl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with di(prop-2-en-1-yl)phosphoryl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-[Di(prop-2-en-1-yl)phosphoryl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations .
Scientific Research Applications
1-[Di(prop-2-en-1-yl)phosphoryl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[Di(prop-2-en-1-yl)phosphoryl]piperidine involves its interaction with specific molecular targets and pathways. The di(prop-2-en-1-yl)phosphoryl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-[Di(prop-2-en-1-yl)phosphoryl]piperidine can be compared with other similar compounds, such as:
1-(prop-2-yn-1-yl)piperidine: This compound features a prop-2-yn-1-yl group instead of the di(prop-2-en-1-yl)phosphoryl group, leading to different chemical and biological properties.
Piperidine derivatives: Various piperidine derivatives with different substituents exhibit a wide range of activities and applications, highlighting the versatility of the piperidine scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
40392-95-8 |
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Molecular Formula |
C11H20NOP |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
1-bis(prop-2-enyl)phosphorylpiperidine |
InChI |
InChI=1S/C11H20NOP/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12/h3-4H,1-2,5-11H2 |
InChI Key |
XNLOBXYOWRCOJD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCP(=O)(CC=C)N1CCCCC1 |
Origin of Product |
United States |
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